Cas no 863868-36-4 (2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
863868-36-4 structure
Nome do Produto:2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
N.o CAS:863868-36-4
MF:C12H15BF2O2
MW:240.054110765457
MDL:MFCD11504963
CID:828045
PubChem ID:46739301

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Propriedades químicas e físicas

Nomes e Identificadores

    • 2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 3,5-DIFLUOROPHENYLBORONIC ACID, PINACOL ESTER
    • 1,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
    • 3,5-Difluorophenylboronic acid pinacol ester
    • (3,5-DIFLUOROPHENYL)BORONIC ACID PINACOL ESTER
    • AMTB1134
    • NBMGRDOMOTUSOT-UHFFFAOYSA-N
    • MB09895
    • D5017
    • ST24039250
    • 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-3,5-difluorobenzene
    • 1,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-d
    • 2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 3,5-Difluorophenylboronic acid,pinacol ester
    • MFCD11504963
    • CS-0175573
    • AKOS016005666
    • SCHEMBL9948194
    • (3,5-Difluorophenyl)-2-boronic acid pinacol ester
    • SY044786
    • EN300-1425753
    • 863868-36-4
    • DTXSID50674912
    • MDL: MFCD11504963
    • Inchi: 1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3
    • Chave InChI: NBMGRDOMOTUSOT-UHFFFAOYSA-N
    • SMILES: FC1C=C(B2OC(C)(C)C(C)(C)O2)C=C(F)C=1

Propriedades Computadas

  • Massa Exacta: 240.11300
  • Massa monoisotópica: 240.1133162g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 17
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 270
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 18.5

Propriedades Experimentais

  • Ponto de Fusão: 49.0 to 53.0 deg-C
  • PSA: 18.46000
  • LogP: 2.26400

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Informações de segurança

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
abcr
AB273536-5 g
3,5-Difluorophenylboronic acid, pinacol ester, 98%; .
863868-36-4 98%
5g
€177.80 2023-04-26
AK Scientific
AMTB1134-1g
3,5-Difluorobenzeneboronic acid pinacol ester
863868-36-4 95%
1g
$45 2025-02-18
Fluorochem
228729-1g
2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
863868-36-4 95%
1g
£38.00 2022-02-28
Fluorochem
228729-5g
2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
863868-36-4 95%
5g
£113.00 2022-02-28
TRC
D450958-250mg
3,5-Difluorophenylboronic acid, pinacol ester
863868-36-4
250mg
$75.00 2023-05-18
AK Scientific
AMTB1134-250mg
3,5-Difluorobenzeneboronic acid pinacol ester
863868-36-4 95%
250mg
$21 2025-02-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155827-200mg
2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
863868-36-4 >98.0%(GC)(T)
200mg
¥119.00 2021-05-24
Chemenu
CM135767-1g
2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
863868-36-4 98%
1g
$67 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X53895-5g
2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
863868-36-4 98%
5g
¥540.0 2023-09-05
TRC
D450958-1g
3,5-Difluorophenylboronic acid, pinacol ester
863868-36-4
1g
$ 120.00 2022-06-05

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Hydrochloric acid ,  (T-4)-Trihydro[N-(1-methylethyl)-2-propanamine]boron Solvents: Ethyl acetate ;  0 °C; 30 min, rt
1.2 Reagents: Diisopropylamine ;  30 min, rt
1.3 Reagents: Triethylamine Catalysts: Palladium diacetate ,  Potassium iodide ,  X-Phos Solvents: Ethyl acetate ;  16 h, 50 °C; 50 °C → -5 °C
1.4 Solvents: Methanol ;  1 h, rt
1.5 Solvents: Diethyl ether ;  4 h, rt
Referência
Amine-Borane Complexes: Air- and Moisture-Stable Partners for Palladium-Catalyzed Borylation of Aryl Bromides and Chlorides
Guerrand, Helene D. S.; et al, Advanced Synthesis & Catalysis, 2015, 357(6), 1167-1174

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sodium oxalate ,  Tripotassium phosphate Catalysts: 4-Cyanopyridine ,  2,4,5-Tri-9H-carbazol-9-yl-6-(ethylphenylamino)-1,3-benzenedicarbonitrile Solvents: Acetonitrile ;  24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  rt
Referência
Unveiling Extreme Photoreduction Potentials of Donor-Acceptor Cyanoarenes to Access Aryl Radicals from Aryl Chlorides
Xu, Jinhui ; et al, Journal of the American Chemical Society, 2021, 143(33), 13266-13273

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Sodium acetate Catalysts: Nickel, [μ-[(1,2-η:5,6-η)-1,5-cyclooctadiene]]tetrakis(1,3-dicyclohexyl-1,3-dihy… Solvents: Methylcyclohexane ;  24 h, 100 °C
Referência
Stoichiometric and Catalytic Aryl-Cl Activation and Borylation using NHC-stabilized Nickel(0) Complexes
Kuehn, Laura; et al, Chemistry - A European Journal, 2019, 25(40), 9514-9521

Synthetic Routes 4

Condições de reacção
1.1 Catalysts: 1,1-Dimethylethyl 4-pyridinecarboxylate Solvents: Trifluorotoluene ;  15 h, 110 °C
Referência
Isonicotinate ester catalyzed decarboxylative borylation of (hetero)aryl and alkenyl carboxylic acids through N-hydroxyphthalimide esters
Cheng, Wan-Min; et al, Organic Letters, 2017, 19(16), 4291-4294

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  2 h, 90 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol ,  Potassium carbonate Catalysts: Palladium chloride ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)pyridine ,  Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Solvents: 1,2-Dichloroethane ;  12 h, 120 °C
Referência
Transformations of Aryl Ketones via Ligand-Promoted C-C Bond Activation
Li, Hanyuan; et al, Angewandte Chemie, 2020, 59(34), 14388-14393

Synthetic Routes 6

Condições de reacção
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 Reagents: Cyclohexene ;  24 h, 100 °C
Referência
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Butyllithium Catalysts: (SP-4-3)-Chloro[[2-(dicyclohexylphosphino-κP)phenyl][2-[(dimethylamino-κN)methyl… Solvents: Mesitylene ,  Hexane ;  rt; 4 h, 150 °C
Referência
Fluorine-controlled C-H borylation of arenes catalyzed by a PSiN-pincer platinum complex
Takaya, Jun; et al, Chemical Communications (Cambridge, 2015, 51(100), 17662-17665

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Pyridine ,  Cesium fluoride Solvents: Dimethyl sulfoxide ;  rt → 105 °C; 2 h, 105 °C
Referência
Radical Metal-Free Borylation of Aryl Iodides
Pinet, Sandra; et al, Synthesis, 2017, 49(21), 4759-4768

Synthetic Routes 9

Condições de reacção
1.1 Catalysts: 2876806-76-5 Solvents: Cyclopentyl methyl ether ;  18 h, 23 °C
Referência
Development of Cobalt Catalysts for the meta-Selective C(sp2)-H Borylation of Fluorinated Arenes
Pabst, Tyler P. ; et al, Journal of the American Chemical Society, 2022, 144(14), 6465-6474

Synthetic Routes 10

Condições de reacção
1.1 Catalysts: 2489284-98-0 Solvents: Cyclohexene ;  18 h, 110 °C
Referência
Direct C-H Borylation of Arenes Catalyzed by Saturated Hydride-Boryl-Iridium-POP Complexes: Kinetic Analysis of the Elemental Steps
Esteruelas, Miguel A. ; et al, Chemistry - A European Journal, 2020, 26(55), 12632-12644

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Potassium acetate Solvents: Dimethylformamide ;  15 min, rt
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ;  rt → 80 °C; 5 h, 80 °C
Referência
Enhancing charge mobilities in selectively fluorinated oligophenyl organic semiconductors: a design approach based on experimental and computational perspectives
Maiti, Buddhadev; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2019, 7(13), 3881-3888

Synthetic Routes 12

Condições de reacção
1.1 Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1,3-propanediylbis(3-methyl-1H-imi… Solvents: 1,3-Difluorobenzene ;  30 min, 180 °C
Referência
Iridium complexes of N-heterocyclic carbenes in C-H borylation using energy efficient microwave technology: influence of structure, ligand donor strength and counter ion on catalytic activity
Rentzsch, Christoph F.; et al, Green Chemistry, 2009, 11(10), 1610-1617

Synthetic Routes 13

Condições de reacção
1.1 Solvents: Diethyl ether ;  18 h, rt
Referência
Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines
Tan, Peng Wen; et al, Chemical Communications (Cambridge, 2015, 51(21), 4406-4409

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Sodium oxalate ,  4-Cyanopyridine ,  Tripotassium phosphate Catalysts: 2,4,5-Tri-9H-carbazol-9-yl-6-(ethylphenylamino)-1,3-benzenedicarbonitrile Solvents: Acetonitrile ;  24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water
Referência
Unveiling extreme photoreduction potentials of donor-acceptor cyanoarenes to access aryl radicals from aryl chlorides
Xu, Jinhui; et al, ChemRxiv, 2021, 1, 1-7

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  48 h, 80 °C
Referência
Group 4 Post-Metallocenes Supported by [OCH2N,C(σ-aryl)] Auxiliaries Bearing a Seven-Membered Metallacycle: Synthesis, Characterization, and Catalysts for Olefin Polymerization
Liu, Cham-Chuen; et al, Organometallics, 2019, 38(15), 2963-2971

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Cesium fluoride Catalysts: Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel ,  1960399-43-2 Solvents: Mesitylene ;  6 h, 25 °C
Referência
Selective Photocatalytic C-F Borylation of Polyfluoroarenes by Rh/Ni Dual Catalysis Providing Valuable Fluorinated Arylboronate Esters
Tian, Ya-Ming; et al, Journal of the American Chemical Society, 2018, 140(50), 17612-17623

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol ,  Potassium carbonate Catalysts: Palladium chloride ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)pyridine ,  Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Solvents: 1,2-Dichloroethane ;  12 h, 120 °C
Referência
Transformations of Aryl Ketones via Ligand-Promoted C-C Bond Activation
Li, Hanyuan; et al, Angewandte Chemie, 2020, 59(34), 14388-14393

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 2 h, rt
2.1 Catalysts: 1,1-Dimethylethyl 4-pyridinecarboxylate Solvents: Trifluorotoluene ;  15 h, 110 °C
Referência
Isonicotinate ester catalyzed decarboxylative borylation of (hetero)aryl and alkenyl carboxylic acids through N-hydroxyphthalimide esters
Cheng, Wan-Min; et al, Organic Letters, 2017, 19(16), 4291-4294

Synthetic Routes 19

Condições de reacção
1.1 Catalysts: [1,3-Bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane](1,3-dicyclohexyl-1,3-dihydro… Solvents: 1,3-Difluorobenzene ;  20 h, 80 °C
Referência
C-H Functionalization at Sterically Congested Positions by the Platinum-Catalyzed Borylation of Arenes
Furukawa, Takayuki; et al, Journal of the American Chemical Society, 2015, 137(38), 12211-12214

Synthetic Routes 20

Condições de reacção
1.1 Solvents: Acetonitrile ;  0.5 h, rt
Referência
Asymmetric synthesis of nortropanes via Rh-catalysed allylic arylation
Zhang, Yan ; et al, ACS Catalysis, 2022, 12(15), 8995-9002

Synthetic Routes 21

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  rt; 12 h, 80 °C
Referência
Sterically Directed Functionalization of Aromatic C-H Bonds: Selective Borylation Ortho to Cyano Groups in Arenes and Heterocycles
Chotana, Ghayoor A.; et al, Journal of the American Chemical Society, 2005, 127(30), 10539-10544

Synthetic Routes 22

Condições de reacção
1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol ,  Potassium carbonate Catalysts: Palladium chloride ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)pyridine ,  Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Solvents: 1,2-Dichloroethane ;  12 h, 120 °C
Referência
Transformations of Aryl Ketones via Ligand-Promoted C-C Bond Activation
Li, Hanyuan; et al, Angewandte Chemie, 2020, 59(34), 14388-14393

Synthetic Routes 23

Condições de reacção
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile
Referência
Direct synthesis of arylboronic pinacol esters from arylamines
Qiu, Di; et al, Organic Chemistry Frontiers, 2014, 1(4), 422-425

Synthetic Routes 24

Condições de reacção
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  2 h, 80 °C
Referência
Synthesis of Pinacol Arylboronates from Aromatic Amines: A Metal-Free Transformation
Qiu, Di; et al, Journal of Organic Chemistry, 2013, 78(5), 1923-1933

Synthetic Routes 25

Condições de reacção
1.1 Reagents: Cesium fluoride Catalysts: Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel ,  1960399-43-2 Solvents: Mesitylene ;  6 h, 25 °C
Referência
Selective Photocatalytic C-F Borylation of Polyfluoroarenes by Rh/Ni Dual Catalysis Providing Valuable Fluorinated Arylboronate Esters
Tian, Ya-Ming; et al, Journal of the American Chemical Society, 2018, 140(50), 17612-17623

Synthetic Routes 26

Condições de reacção
1.1 Reagents: Cyclohexene Catalysts: (SP-4-1)-[1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl-κO)bis[1,1-bis(1-methylethyl)p… ;  24 h, 110 °C
Referência
POP-Rhodium-promoted C-H and B-H bond activation and C-B bond formation
Esteruelas, Miguel A.; et al, Organometallics, 2015, 34(10), 1911-1924

Synthetic Routes 27

Condições de reacção
1.1 Catalysts: Tetramethylammonium fluoride ,  Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel Solvents: Methylcyclopentane ;  15 h, 80 °C
Referência
Preparing (Multi)Fluoroarenes as Building Blocks for Synthesis: Nickel-Catalyzed Borylation of Polyfluoroarenes via C-F Bond Cleavage
Zhou, Jing; et al, Journal of the American Chemical Society, 2016, 138(16), 5250-5253

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:863868-36-4)2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A863220
Pureza:99%
Quantidade:25g
Preço ($):425.0